molecular formula C7H10O3 B13742458 4-Oxo-pent-2-en-2-yl acetate CAS No. 41002-50-0

4-Oxo-pent-2-en-2-yl acetate

Cat. No.: B13742458
CAS No.: 41002-50-0
M. Wt: 142.15 g/mol
InChI Key: LBQVXEZJUOFPFA-GQCTYLIASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-pent-2-en-2-yl acetate typically involves the reaction of acetic anhydride with 4-hydroxy-3-penten-2-one. The reaction is carried out under acidic conditions to facilitate the formation of the ester linkage. The general reaction scheme is as follows:

[ \text{4-Hydroxy-3-penten-2-one} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent production rates and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-pent-2-en-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo-pentanoic acid.

    Reduction: Formation of 4-hydroxy-pent-2-en-2-yl acetate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Oxo-pent-2-en-2-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-pent-2-en-2-yl acetate involves its interaction with various molecular targets, such as enzymes and receptors. The ketone and ester functional groups allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-penten-2-one: A precursor in the synthesis of 4-Oxo-pent-2-en-2-yl acetate.

    3-Penten-2-one, 4-(acetyloxy)-: A structurally similar compound with different reactivity.

    Acetic acid, 1-methyl-3-oxo-but-1-enyl ester: Another ester with similar functional groups.

Uniqueness

This compound is unique due to its combination of a conjugated ketone and ester functional group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.

Properties

CAS No.

41002-50-0

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

[(E)-4-oxopent-2-en-2-yl] acetate

InChI

InChI=1S/C7H10O3/c1-5(8)4-6(2)10-7(3)9/h4H,1-3H3/b6-4+

InChI Key

LBQVXEZJUOFPFA-GQCTYLIASA-N

Isomeric SMILES

C/C(=C\C(=O)C)/OC(=O)C

Canonical SMILES

CC(=CC(=O)C)OC(=O)C

Origin of Product

United States

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